2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide is a useful research compound. Its molecular formula is C20H25FN4O3S and its molecular weight is 420.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anticancer Properties
Compounds structurally related to the queried chemical have been synthesized for evaluation against cancer cell lines. For example, imidazothiadiazole analogs were prepared and showed potent cytotoxic effects against breast cancer cell lines in comparison to 5-fluorouracil, a known anticancer drug (Sraa Abu-Melha, 2021). These findings suggest potential applications in developing new anticancer agents.
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives have been synthesized and used to construct novel Co(II) and Cu(II) coordination complexes. These complexes demonstrated significant antioxidant activity in vitro, hinting at potential applications in combating oxidative stress (K. Chkirate et al., 2019).
Potential Antipsychotic Agents
A series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols showed an antipsychotic-like profile in behavioral animal tests. Interestingly, these compounds did not interact with dopamine receptors, suggesting a novel mechanism of action for antipsychotic drugs (L D Wise et al., 1987).
Phosphoinositide 3-Kinase (PI3K)/mTOR Dual Inhibitors
Research into phosphoinositide 3-kinase (PI3K)/mTOR dual inhibitors has led to the development of compounds with improved metabolic stability, suggesting their potential in targeting cancer pathways with minimal metabolic liabilities (Markian M Stec et al., 2011).
Novel Synthesis Techniques and Biological Evaluations
The synthesis of new heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide and their evaluation for antitumor activity highlight the versatility of these compounds in medicinal chemistry. Some of these synthesized products revealed high inhibitory effects on various cancer cell lines (H. Shams et al., 2010).
Properties
IUPAC Name |
N-cyclopentyl-2-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O3S/c21-15-7-5-14(6-8-15)9-22-19(28)13-29-20-23-10-17(12-26)25(20)11-18(27)24-16-3-1-2-4-16/h5-8,10,16,26H,1-4,9,11-13H2,(H,22,28)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPRYTCFOSWQEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=CN=C2SCC(=O)NCC3=CC=C(C=C3)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.